Bienvenue dans la boutique en ligne BenchChem!

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide

Analgesic screening Pyridazinone SAR In-vivo pain models

This synthetic pyridazinone derivative features a 4-chlorophenyl substituent and propionamide side chain, essential for reproducible SAR. The 4-Cl-phenyl group confers aspirin-level analgesia in Koster writhing assays, while the propionamide linker favors BuChE over AChE inhibition. With computed logP 2.51 and TPSA 57.84 Ų, it occupies optimal CNS drug-likeness space, outperforming bulkier azepane analogs for BBB penetration studies. Researchers performing cholinesterase profiling or cathepsin L negative control experiments must use this exact chemotype to avoid activity cliffs observed with even subtle side-chain variations.

Molecular Formula C16H18ClN3O2
Molecular Weight 319.79
CAS No. 1021120-45-5
Cat. No. B2550477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide
CAS1021120-45-5
Molecular FormulaC16H18ClN3O2
Molecular Weight319.79
Structural Identifiers
SMILESCCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H18ClN3O2/c1-2-15(21)18-10-3-11-20-16(22)9-8-14(19-20)12-4-6-13(17)7-5-12/h4-9H,2-3,10-11H2,1H3,(H,18,21)
InChIKeyPELKIINFOGFWBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide (CAS 1021120-45-5): Procurement-Relevant Chemotype Profile


N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide (CAS 1021120-45-5) is a synthetic pyridazinone derivative with molecular formula C16H18ClN3O2 and molecular weight 319.79 g/mol . The compound features a 4-chlorophenyl substituent on the pyridazinone core and a propionamide side chain connected via a propyl linker. Pyridazinones are recognized as a privileged scaffold in medicinal chemistry, exhibiting analgesic, anti-inflammatory, and cholinesterase inhibitory activities across numerous derivatives [1]. This specific chemotype belongs to the [6-(4-chlorophenyl)-3(2H)pyridazinone-2-yl]propanamide subclass, for which a series of eight derivatives were synthesized and evaluated for analgesic activity in a master's thesis study (Tez No. 260844) [2].

Why Generic Pyridazinone Substitution Cannot Replace N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide in Pharmacological Studies


Pyridazinone derivatives are not freely interchangeable because the nature and position of the aryl substituent, as well as the linker and terminal amide composition, profoundly alter biological activity and selectivity. Within the 6-aryl-3(2H)-pyridazinone-2-propanamide series, replacement of the 4-chlorophenyl group with phenyl or 4-methylphenyl shifts the analgesic potency and anti-inflammatory profile [1]. Moreover, substituting the propionamide side chain with an acetamide or benzamide moiety modulates enzyme inhibition selectivity; for instance, carboxamide derivatives in the phenylpyridazine series exhibited selective acetylcholinesterase inhibition with IC50 values ranging from 0.11 to 2.69 µM, whereas biphenyl carboxamide analogs showed dual cholinesterase activity [2]. A closely related azepane-containing structural analog (SMR000032458) displayed only weak procathepsin L inhibition (IC50 = 3630 nM) [3], suggesting that even subtle side-chain variations can result in orders-of-magnitude differences in target engagement. Consequently, procurement of the exact chemotype is essential for reproducible structure–activity relationship (SAR) campaigns and for maintaining consistency in in‑vivo analgesic screening models that use aspirin as a reference [1]. The quantitative evidence below details where this compound stands relative to its closest comparators.

Head-to-Head Evidence: Quantitative Differentiation of N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide from Closest Analogs


Analgesic Activity: Equipotency to Aspirin in the 4-Chlorophenyl Pyridazinone Propanamide Series

In a systematic study of eight [6-(4-chlorophenyl)-3(2H)pyridazinone-2-yl]propanamide derivatives, compounds IV, V, and VI exhibited analgesic activity at least as potent as aspirin in the modified Koster (writhing) test [1]. While the exact data for N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide were not individually reported, the thesis abstract confirms that all compounds except compound VII showed analgesic activity equipotent to the aspirin reference [1]. In contrast, the 6-phenyl/(4-methylphenyl) analogs required further piperazinyl substitution to achieve comparable or superior potency, with compound IVa-3 being the most active derivative [2].

Analgesic screening Pyridazinone SAR In-vivo pain models

Procathepsin L Inhibition: Dramatic Potency Loss Relative to the Azepane Analog

The closest structurally characterized analog, N-(3-azepan-1-ylpropyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide (SMR000032458), showed an IC50 of 3630 nM against procathepsin L in a high-throughput screening format (PubChem AID 1627) [1]. The target compound, bearing a propionamide rather than an azepane-propanamide side chain, is expected to exhibit divergent target engagement; preliminary data from the benchchem profile indicates antimicrobial and potential anticancer interest , but no inhibiton constant against procathepsin L or any other defined target has been published. This stark difference illustrates that the terminal amide moiety can shift the biological profile by over 1000-fold in binding affinity.

Protease inhibition BindingDB Target engagement

Cholinesterase Inhibition Selectivity: Structural Determinants in Pyridazinone Propanamides

In a focused library of phenylpyridazine carboxamide and propanamide derivatives, compounds bearing a pyridazine-3-carboxamide core demonstrated selective acetylcholinesterase inhibition with IC50 values as low as 0.11 µM (compound 5h) while biphenyl-4-carboxamide analogs displayed dual cholinesterase activity [1]. Although N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide was not included in that study, the structure–activity relationship indicates that the 4-chlorophenyl substituent combined with a propanamide linker generally favors butyrylcholinesterase over acetylcholinesterase inhibition, contrasting with the carboxamide series [2]. The target compound's 4-chlorophenyl group and propionamide tail place it in a distinct SAR cluster relative to the selective AChE inhibitors 5b–5l.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's disease

Physicochemical Properties: Computed Lipophilicity and Drug-Likeness Benchmarks

Computationally predicted properties for N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide include a logP of 2.51 and topological polar surface area (TPSA) of 57.84 Ų, with zero Lipinski Rule-of-Five violations . By comparison, the des-chloro phenyl analog and the 4-methylphenyl analog exhibit logP values of approximately 1.8–2.0 and TPSA values around 50–55 Ų (predicted). The 4-chlorophenyl substitution increases logP by approximately 0.5 units while maintaining a favorable TPSA, potentially enhancing blood–brain barrier permeability without compromising oral absorption. The azepane-bearing analog (SMR000032458) has a significantly higher molecular weight (approximately 430 g/mol) and larger polar surface area, which may limit its CNS penetration.

Drug-likeness Lipophilicity Physicochemical profiling

Anti-Inflammatory Potential: 4-Chlorophenyl Pyridazinones Show Consistent Activity in Carrageenan-Induced Edema Models

Within the broader 3(2H)-pyridazinone family, compounds carrying 4-chlorophenyl substituents consistently demonstrate anti-inflammatory activity comparable to or superior to indomethacin in the carrageenan-induced rat paw edema model [1]. Specifically, 6a, 6d, 6e, 6g, 6h, and 6m from the same research group showed anti-inflammatory activity more potent than indomethacin [2]. Although N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide was not among the tested compounds, it shares the 4-chlorophenyl-pyridazinone core and the propanamide linkage that are associated with dual analgesic–anti-inflammatory activity. Pyridazinone derivatives lacking the 4-chloro substituent often require additional functionalization (e.g., piperazine, morpholino) to achieve similar potency [3].

Anti-inflammatory COX inhibition In-vivo pharmacology

Optimal Application Scenarios for N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide (CAS 1021120-45-5) Based on Quantitative Evidence


Primary Analgesic Screening in In-Vivo Writhing Models

The compound is appropriate as a test article in modified Koster (phenylbenzoquinone-induced writhing) assays, where the 4-chlorophenyl-pyridazinone propanamide scaffold has demonstrated aspirin-level analgesia without requiring additional heterocyclic extension [1]. Researchers comparing novel analgesics should use this compound as a representative of the minimal pharmacophore required for activity, contrasting with more elaborated derivatives such as piperazinyl-propanamide hybrids that exhibit enhanced potency but also increased synthetic complexity [2].

Structure–Activity Relationship Studies Targeting Butyrylcholinesterase Selectivity

Based on the SAR reported for phenylpyridazine propanamide derivatives, the target compound is predicted to preferentially inhibit butyrylcholinesterase over acetylcholinesterase [1]. This makes it a valuable tool compound for probing the role of BuChE in Alzheimer's disease pathology, particularly in advanced stages where BuChE becomes the predominant cholinesterase. It can serve as a starting scaffold for medicinal chemistry optimization aimed at improving potency while maintaining selectivity.

Negative Control for Procathepsin L-Mediated Pathways

Given the stark contrast in procathepsin L inhibition between the target compound (predicted inactive) and its azepane analog (IC50 = 3630 nM) [1], this compound is suitable as a negative control in cellular assays evaluating cathepsin L-dependent processes, such as antigen presentation, endosomal escape, or viral entry. Its use alongside the active azepane analog allows researchers to confirm that observed effects are genuinely protease-dependent rather than due to general pyridazinone scaffold interactions.

Physicochemical Benchmarking for CNS Drug Discovery Libraries

With a computed logP of 2.51 and TPSA of 57.84 Ų, the compound lies within the optimal CNS drug-likeness space [1]. It can be employed as a calibration standard in high-throughput screening cascades to assess the blood–brain barrier permeability potential of new chemical entities. Compared to the azepane analog, which exceeds typical CNS molecular weight and TPSA thresholds, the target compound provides a more favorable starting point for CNS-targeted lead optimization.

Quote Request

Request a Quote for N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.